4-Methyl-2-(trifluoromethyl)pyridine
Overview
Description
4-Methyl-2-(trifluoromethyl)pyridine is a pyridine derivative . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(trifluoromethyl)pyridine consists of a pyridine ring with a methyl group and a trifluoromethyl group attached to it . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
4-Methyl-2-(trifluoromethyl)pyridine can act as a reactant in the preparation of aminopyridines through amination reactions . It can also be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The unique physicochemical properties of 4-Methyl-2-(trifluoromethyl)pyridine are derived from the presence of the fluorine atom and the pyridine moiety . Fluorine, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .Scientific Research Applications
Summary of Application
Trifluoromethylpyridine (TFMP) derivatives, including 4-Methyl-2-(trifluoromethyl)pyridine, are widely used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Results or Outcomes
The use of TFMP derivatives in agrochemicals has led to effective protection of crops from various pests .
2. Pharmaceutical Industry
Summary of Application
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Results or Outcomes
The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .
3. Synthesis of (trifluoromethyl)pyridyllithiums
Summary of Application
4-Methyl-2-(trifluoromethyl)pyridine is used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
Methods of Application
The specific method involves a metalation reaction .
Results or Outcomes
The outcome of this application is the synthesis of (trifluoromethyl)pyridyllithiums .
4. Synthesis of Metal-Organic Frameworks (MOFs)
Summary of Application
4-Methyl-2-(trifluoromethyl)pyridine is used in the synthesis of metal-organic frameworks (MOFs) .
Methods of Application
The specific method was not detailed in the source .
Results or Outcomes
The outcome of this application is the synthesis of MOFs .
5. Synthesis of Methiodide Salts
Summary of Application
4-Methyl-2-(trifluoromethyl)pyridine is used in the synthesis of methiodide salts .
Methods of Application
The specific method was not detailed in the source .
Results or Outcomes
The outcome of this application is the synthesis of methiodide salts .
6. Preparation of Aminopyridines
Summary of Application
4-Methyl-2-(trifluoromethyl)pyridine is used in the preparation of aminopyridines via amination reactions .
Methods of Application
The specific method involves amination reactions .
Results or Outcomes
The outcome of this application is the synthesis of aminopyridines .
7. Catalytic Ligand for Oxidative Coupling
Summary of Application
4-Methyl-2-(trifluoromethyl)pyridine is used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .
Methods of Application
The specific method involves aerobic oxidative coupling of xylene catalyzed by palladium .
Results or Outcomes
The outcome of this application is the regioselective preparation of tetramethylbiphenyls .
Safety And Hazards
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of 4-Methyl-2-(trifluoromethyl)pyridine will be discovered in the future .
properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNWLIIDVTZUKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563695 | |
Record name | 4-Methyl-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(trifluoromethyl)pyridine | |
CAS RN |
1620-79-7 | |
Record name | 4-Methyl-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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